molecular formula C15H15BrClN2O4P B7800935 5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt

5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt

Cat. No. B7800935
M. Wt: 433.62 g/mol
InChI Key: QEIFSLUFHRCVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt, also known as BCIP, is a compound used in molecular biology . It is a white powder with a molecular weight of 433.62 . It is used as a substrate for alkaline phosphatase, and the reaction product has a blue color and is insoluble in water .


Molecular Structure Analysis

The empirical formula of 5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt is C8H6BrClNO4P · C7H9N . The SMILES string representation is Cc1ccc(N)cc1.OP(O)(=O)Oc2c[nH]c3ccc(Br)c(Cl)c23 .


Chemical Reactions Analysis

BCIP serves as a substrate for alkaline phosphatase . When reacted with alkaline phosphatase, it yields an intense, insoluble black-purple precipitate .


Physical And Chemical Properties Analysis

BCIP is a powder that is soluble in DMF (dimethylformamide) at 20 mg/mL but is insoluble in water . It is stored at a temperature of -20°C .

Scientific Research Applications

Chemiluminescent and Bioluminescent Detection

5-Bromo-4-chloro-3-indolyl phosphate (BCIP) is utilized in chemiluminescent (CL) and bioluminescent (BL) detection methods. These methods, when applied to alkaline phosphatase (ALP), allow for sensitive assays in enzyme immunoassays (EIA) and DNA assays, offering more sensitivity than traditional methods (Ikegami et al., 1994).

Colorimetric Detection Systems

BCIP, in combination with nitroblue tetrazolium chloride (NBT), forms one of the most sensitive colorimetric detection systems. This system is widely used for detecting and localizing alkaline phosphatase activity in various applications, such as Western and Southern blots and immunohistochemistry (Guder et al., 2000).

Microbiology and Medical Diagnostics

BCIP is used in microbiological media to enhance the isolation rates of specific bacteria in clinical samples. It has been demonstrated to increase the detection rates of Escherichia coli and other Enterobacteriaceae in urine samples (Kodaka et al., 1995).

Gene Expression Studies

In situ hybridization techniques using BCIP are employed for determining gene expression in whole-mount zebrafish embryos and larvae. This application is pivotal in understanding spatial and temporal gene expression patterns during development (Thisse & Thisse, 2014).

Enhancing ELISA-spot Assays

BCIP is used to increase the sensitivity of ELISA-spot assays, particularly in detecting antibody secretion. Its coupling with nitro blue tetrazolium in substrate formulations has proven to be more sensitive and faster than conventional methods (Francí & Vidal, 1988).

Enzyme Research

BCIP serves as a chromogenic substrate in studying various enzymes. For instance, it has been synthesized as an analog for Ap4A catabolic enzymes and used in enzymatic activity staining in polyacrylamide gels and yeast colony assays (Garrison et al., 1993).

Phosphate Metabolism Studies

BCIP is utilized in plant physiology research, particularly in studying phosphate starvation inducible metabolism in plants. It acts as a phenotypic marker for plant acid phosphatase excretion (Goldstein et al., 1988).

Safety And Hazards

BCIP is harmful to humans and care should be taken to avoid direct contact or inhalation . It is classified as Acute Tox. 4 Dermal, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 according to the hazard classifications .

Future Directions

The BCIP/NBT substrate system is versatile and functions in a variety of applications, including Northern Southern, and Western blotting, in situ hybridization, and immunohistochemistry . This suggests that BCIP could continue to be a valuable tool in molecular biology research.

properties

IUPAC Name

(5-bromo-4-chloro-1H-indol-3-yl) dihydrogen phosphate;4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClNO4P.C7H9N/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2-5H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIFSLUFHRCVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N.C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClN2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064412
Record name 5-Bromo-4-chloro-3-indolyl phosphate, p-toluidine salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 5-Bromo-4-chloro-3-indolyl phosphate, p-toluidine salt
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11260
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt

CAS RN

6578-06-9
Record name 5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6578-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-chloro-3-indolyl phosphate, p-toluidine salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006578069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indol-3-ol, 5-bromo-4-chloro-, 3-(dihydrogen phosphate), compd. with 4-methylbenzenamine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Bromo-4-chloro-3-indolyl phosphate, p-toluidine salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-chloro-3-indolyl hydrogen phosphate - p-toluidine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.824
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt
Reactant of Route 2
5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt
Reactant of Route 3
5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt
Reactant of Route 4
5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt
Reactant of Route 5
5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt
Reactant of Route 6
Reactant of Route 6
5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt

Citations

For This Compound
1,390
Citations
TM Bauab, BV Bonifácio, MAS Ramos… - 10th International …, 2015 - iris.unime.it
… For staining blood vessels it was used NBT/BCIP (nitro-blue tetrazolium and 5-bromo-4-chloro-3'-indolyl phosphate p-toluidine salt) and after that, embryos were examined by optical …
Number of citations: 0 iris.unime.it
ASH De Jong, M Van Kessel-van Vark… - The Histochemical …, 1985 - Springer
Various chromogen protocols for visualizing peroxidase and alkaline phosphatase activity in immunoenzyme histochemistry were compared with respect to their sensitivity. They were …
Number of citations: 125 link.springer.com
NB Collicutt, JR Scherk, RK Harris… - Journal of the …, 2015 - Am Vet Med Assoc
… Nitroblue tetrazolium chloride and 5-bromo-4-chloro-3-indolyl phosphate p-toluidine salt … nitroblue tetrazolium chloride and 5-bromo-4-chloro-3-indolyl phosphate p-toluidine salt stain is …
Number of citations: 5 avmajournals.avma.org
RM Donovan, CE Bush, WR Peterson… - Molecular and Cellular …, 1987 - Elsevier
… 5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt (BCIP, Sigma Chemical Company) was made as a 25 mg/ml stock in dimethyl formamide . Nitroblue tetrazolium (NBT, Sigma) …
Number of citations: 19 www.sciencedirect.com
S Eksi, KC Williamson - Molecular and biochemical parasitology, 2002 - Elsevier
… (lanes 4–6) and visualized using alkaline phosphatase-conjugated secondary antibodies and nitroblue tetrazolium chloride/5-bromo-4-chloro-3-indolyl phosphate p-toluidine salt (NBT/…
Number of citations: 46 www.sciencedirect.com
RH Weisbart, JE Hansen, RN Nishimura… - Journal of drug …, 2005 - Taylor & Francis
… Alkaline phosphatase activity was measured by the chromogenic substrate, nitroblue tetrazolium chloride/5-bromo-4-chloro-3-indolylphosphate p-toluidine salt. pPICZA-Fv-MD was …
Number of citations: 26 www.tandfonline.com
J Souady, J Soltwisch, K Dreisewerd, J Haier… - Analytical …, 2009 - ACS Publications
… This is the substrate buffer for the ensuing AP-catalyzed reaction using 0.05% (w/v) of chromogenic 5-bromo-4-chloro-3-indolyl phosphate p-toluidine salt (BCIP; Roth, Karlsruhe, …
Number of citations: 30 pubs.acs.org
ES Sørensen, LK Rasmussen, L Møller… - Biochemical …, 1994 - portlandpress.com
… Guineapig liver TG, thermolysin, 5-bromo-4-chloro-3-indolyl phosphate p-toluidine salt and Nitro Blue Tetrazolium were from Sigma, USA [1,4-14C]Putrescine (109 mCi/mmol) was from …
Number of citations: 94 portlandpress.com
B Sperker, TE Mürdter, JT Backman, P Fritz… - Life sciences, 2002 - Elsevier
… Blots were developed with 5-bromo-4-chloro-3-indolyl phosphate p-toluidine salt (BCIP) and p-nitro blue tetrazolium chloride (NBT) prior to densitometrical analysis. …
Number of citations: 9 www.sciencedirect.com
JWK Lee, CW Edwards, FM Hulett - Microbiology, 1991 - microbiologyresearch.org
… 5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt (XP, Sigma) was added at 50 pg ml-I. Antibiotic selection of E. coli transformants was done on Luria-agar plates containing …
Number of citations: 18 www.microbiologyresearch.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.